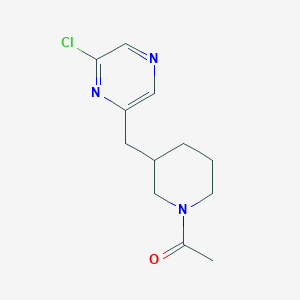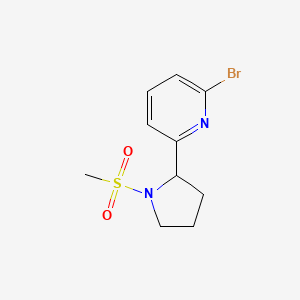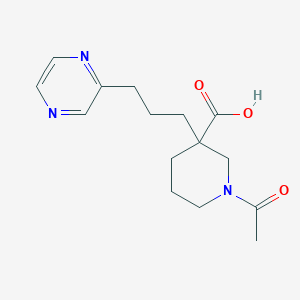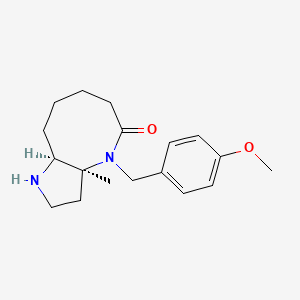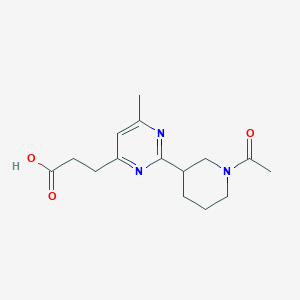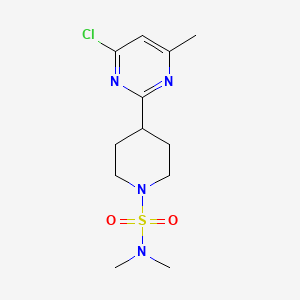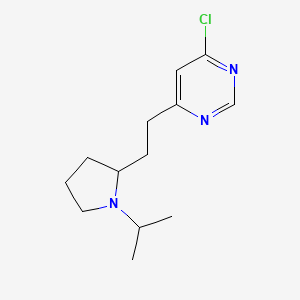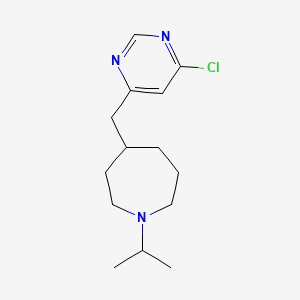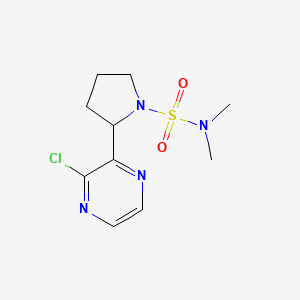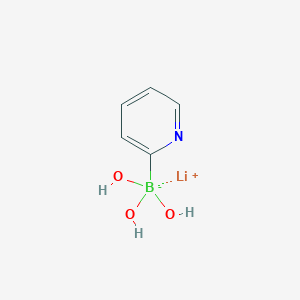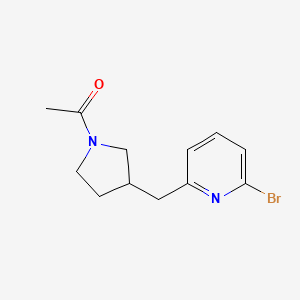
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone
Descripción general
Descripción
“1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone” is a chemical compound . It appears as a colorless to yellow to brown liquid or solid .
Molecular Structure Analysis
The molecular structure of “1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone” is represented by the formula C12H15BrN2O .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
This compound serves as a precursor or intermediate in various synthetic routes, contributing to the development of new chemical entities with potential biological activities. Research demonstrates its role in forming pyridylcarbene intermediates through thermal decomposition, leading to the synthesis of diverse pyridine derivatives with potential applications in medicinal chemistry and material science (Abarca, Ballesteros, & Blanco, 2006).
Biological Activities
The compound is explored for its potential in creating molecules with significant biological activities. Studies have shown the synthesis of thiazolo[3,2-a]benzimidazole derivatives starting from brominated precursors similar to "1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone", revealing potent immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes, indicating its utility in developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Material Science Applications
In material science, derivatives of this compound are investigated for their potential in creating new materials with desirable properties. For example, its analogs have been used to study hydrogen-bonding patterns in enaminones, contributing to the understanding of molecular interactions that are crucial in the design of functional materials (Balderson, Fernandes, Michael, & Perry, 2007).
Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities, providing insights into their potential as antimicrobial agents. For instance, polysubstituted derivatives exhibited interesting antibacterial activity, highlighting the compound's relevance in the search for new antibacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
Catalytic Behavior
Research into the catalytic behavior of metal complexes involving pyridine derivatives showcases the potential of "1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone" in catalysis, particularly in reactions relevant to industrial processes, such as ethylene reactivity (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
Propiedades
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-5-10(8-15)7-11-3-2-4-12(13)14-11/h2-4,10H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSNMHAHQIPFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



